molecular formula C11H11BrO3 B1433484 Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate CAS No. 1798747-99-5

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate

Cat. No.: B1433484
CAS No.: 1798747-99-5
M. Wt: 271.11 g/mol
InChI Key: ZMUGKMBBGAFSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a prop-2-en-1-yl group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can alter metabolic pathways and affect the overall biochemical environment.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell cycle regulation . This inhibition can result in altered phosphorylation states of key proteins, ultimately affecting cellular processes such as growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cytotoxicity at higher concentrations over prolonged exposure periods.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, it may exhibit therapeutic effects, while higher dosages can lead to toxicity. For example, in rodent models, low doses have been associated with anti-inflammatory effects, whereas high doses have resulted in hepatotoxicity and other adverse effects . Understanding the dosage thresholds is crucial for its safe application in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic products of this compound can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . This interaction can affect its localization and accumulation, influencing its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate typically involves the bromination of methyl 3-hydroxy-2-(prop-2-en-1-yl)benzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 4-bromo-3-oxo-2-(prop-2-en-1-yl)benzoate.

    Reduction: Formation of methyl 3-hydroxy-2-(prop-2-en-1-yl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-hydroxybenzoate: Lacks the prop-2-en-1-yl group.

    Methyl 3-hydroxy-2-(prop-2-en-1-yl)benzoate: Lacks the bromine atom.

    Methyl 4-bromo-2-(prop-2-en-1-yl)benzoate: Lacks the hydroxyl group.

Uniqueness

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate is unique due to the presence of all three functional groups (bromine, hydroxyl, and prop-2-en-1-yl) on the benzoate ester. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

methyl 4-bromo-3-hydroxy-2-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-3-4-7-8(11(14)15-2)5-6-9(12)10(7)13/h3,5-6,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUGKMBBGAFSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate
Reactant of Route 3
Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate
Reactant of Route 6
Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.